3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole
Overview
Description
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole is a synthetic organic compound known for its unique structure and reactivity. It belongs to the class of benziodoxoles, which are hypervalent iodine compounds. These compounds are often used in organic synthesis due to their ability to act as oxidizing agents and participate in various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of the Pentafluoroethyl Togni reagent, also known as Alcohol C2F5-Togni reagent, are organic compounds . This reagent is used for the electrophilic pentafluoroethylation of these compounds .
Mode of Action
The Alcohol C2F5-Togni reagent is an electrophilic pentafluoroethylation reagent . It operates via trifluoromethyl radicals as the key reactive intermediates . The reagent is a perfluoroethyl extension of the established Togni-CF3-reagent , exhibiting the same reactivity.
Biochemical Pathways
The Alcohol C2F5-Togni reagent engages in a radical cyclization reaction with olefins and acetylenes, giving access to rare tetrafluorinated heterocycles . The incorporation of a —CF2CF2— moiety into a cyclic structure imparts the molecule a unique combination of properties called “polar hydrophobicity” – a permanent dipole combined with the solvophobic behaviour of the tetrafluoroethylene unit .
Pharmacokinetics
The installation of highly fluorinated groups into drug and pesticide candidates is a powerful strategy to modulate their properties . An incorporated fluorinated sidechain can tune the acidobasic behavior and lipophilicity, impart a dipole moment, lock confirmation, and mitigate undesirable metabolic degradation of the parent compound .
Result of Action
The result of the action of the Alcohol C2F5-Togni reagent is the formation of trifluoromethylated compounds . These compounds are important for drug and pesticide discovery programs . The reagent allows for the late-stage fluoroalkylation of a variety of functional groups through different reactivities .
Action Environment
The Alcohol C2F5-Togni reagent is a solid and its reactions are typically carried out in polar organic solvents . The reagent is moderately stable up to -40 °C . Environmental factors such as temperature and the presence of other reactive species can influence the reagent’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The Pentafluoroethyl Togni reagent is an electrophilic CF3-transfer reagent . It operates via trifluoromethyl radicals as the key reactive intermediates . The reagent interacts with various functional groups through different reactivities, enabling late-stage fluoroalkylation .
Cellular Effects
Its role in trifluoromethylation is significant, as the incorporation of a fluorinated sidechain can tune the acidobasic behavior and lipophilicity, impart a dipole moment, lock confirmation, and mitigate undesirable metabolic degradation of the parent compound .
Molecular Mechanism
The Pentafluoroethyl Togni reagent exerts its effects at the molecular level through its electrophilic nature. It acts as a CF3-transfer reagent, often operating via trifluoromethyl radicals as the key reactive intermediates . The reagent’s reactivity is influenced by trans influence and steric effects .
Temporal Effects in Laboratory Settings
The Pentafluoroethyl Togni reagent is known for its high reactivity
Metabolic Pathways
The Pentafluoroethyl Togni reagent is involved in the process of trifluoromethylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole typically involves the reaction of 3,3-dimethyl-1lambda3,2-benziodoxole with a pentafluoroethylating agent. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Addition: It can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound may be used in biochemical studies to investigate the reactivity of hypervalent iodine compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1lambda3,2-benziodoxole: Lacks the pentafluoroethyl group, resulting in different reactivity and applications.
1lambda3,2-Benziodoxole: A simpler structure with different chemical properties.
Pentafluoroethyl derivatives: Compounds containing the pentafluoroethyl group but with different core structures.
Uniqueness
3,3-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1lambda3,2-benziodoxole is unique due to the presence of both the dimethyl and pentafluoroethyl groups, which confer distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5IO/c1-9(2)7-5-3-4-6-8(7)17(18-9)11(15,16)10(12,13)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYUDGXZWNAFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(F)(F)F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149581 | |
Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1640118-52-0 | |
Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1640118-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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